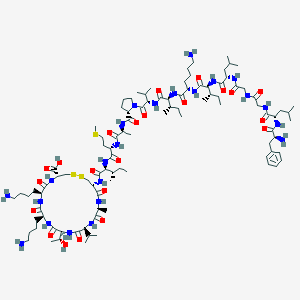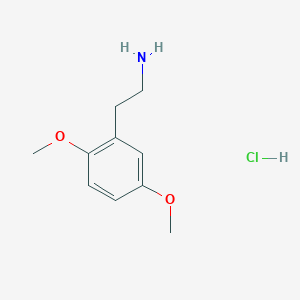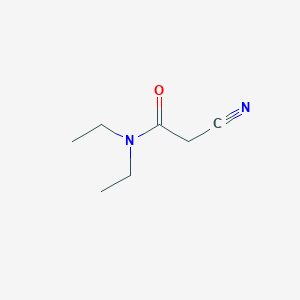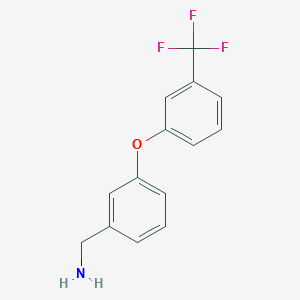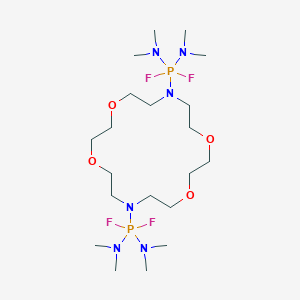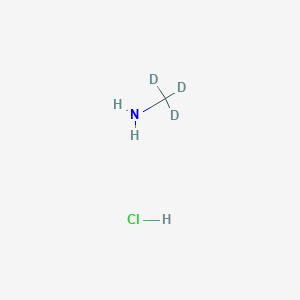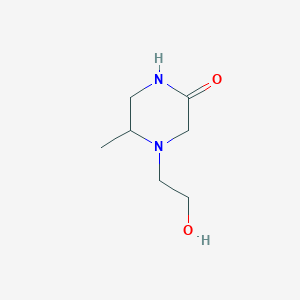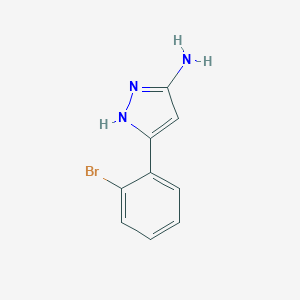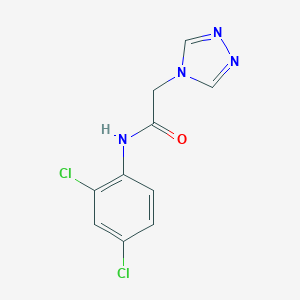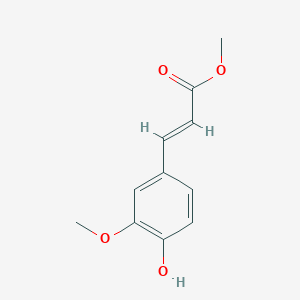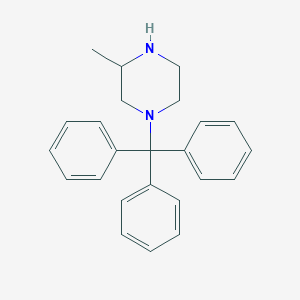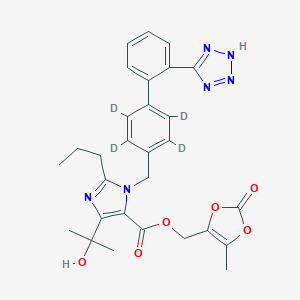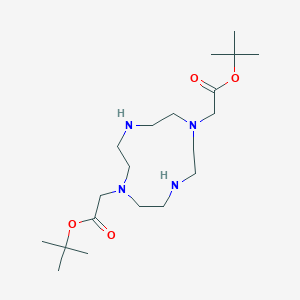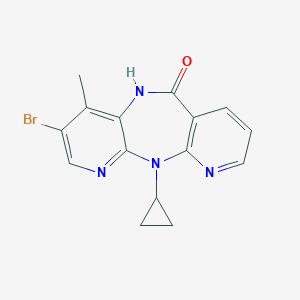
3-溴奈韦拉平
描述
3-Bromo Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of human immunodeficiency virus (HIV) infection. This compound is characterized by the presence of a bromine atom at the third position of the Nevirapine molecule, which can significantly alter its chemical properties and biological activities .
科学研究应用
3-Bromo Nevirapine has several scientific research applications, including:
作用机制
Target of Action
3-Bromo Nevirapine is a derivative of Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used as part of a management regimen for HIV-1 virus infection . The primary target of Nevirapine is the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is essential for viral replication as it is responsible for the conversion of viral RNA genome into DNA .
Mode of Action
Nevirapine binds directly to reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site . This disruption inhibits the function of the reverse transcriptase, thereby blocking the replication of the virus .
Biochemical Pathways
The biochemical pathway affected by Nevirapine is the viral replication process of HIV-1. By inhibiting the reverse transcriptase enzyme, Nevirapine prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This results in a decrease in viral load and an increase in CD4 cell counts, improving the immune response against the virus .
Pharmacokinetics
Nevirapine is characterized by rapid absorption and distribution, followed by prolonged elimination . The primary route of Nevirapine elimination is through metabolism by the cytochrome P450 enzyme system .
Result of Action
The inhibition of the reverse transcriptase enzyme by Nevirapine results in a decrease in viral load and an increase in CD4 cell counts . This improves the immune response against the virus and slows the progression of HIV-1 infection .
Action Environment
The efficacy and stability of Nevirapine can be influenced by various environmental factors. For instance, the emergence of resistant viral strains can reduce the effectiveness of Nevirapine . Additionally, NNRTIs usually suffer from low aqueous solubility , which can affect the bioavailability of the drug. Novel bicyclic nnrtis derived from nevirapine, such as 3-bromo nevirapine, are being designed and prepared to improve these physicochemical properties .
生化分析
Biochemical Properties
It is known that Nevirapine, the parent compound of 3-Bromo Nevirapine, binds directly to reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site .
Cellular Effects
It is known that 3-bromopyruvate, a lactate/pyruvate analog, can cause inhibition of glycolysis, disturbance of redox homeostasis, and decreased nucleotide synthesis . It is possible that 3-Bromo Nevirapine may have similar effects on cells.
Molecular Mechanism
Nevirapine, the parent compound, binds directly to reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site . This suggests that 3-Bromo Nevirapine may have a similar mechanism of action.
Metabolic Pathways
It is known that 3-bromopyruvate, a lactate/pyruvate analog, can cause inhibition of glycolysis . It is possible that 3-Bromo Nevirapine may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo Nevirapine typically involves the bromination of Nevirapine or its intermediates. One common method is the bromination of N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of 3-Bromo Nevirapine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions: 3-Bromo Nevirapine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the Nevirapine scaffold, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted Nevirapine derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
相似化合物的比较
Nevirapine: The parent compound, widely used in HIV treatment.
Etravirine: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure but similar mechanism of action.
Rilpivirine: A newer non-nucleoside reverse transcriptase inhibitor with improved resistance profiles
Uniqueness of 3-Bromo Nevirapine: 3-Bromo Nevirapine is unique due to the presence of the bromine atom, which can enhance its binding affinity to the reverse transcriptase enzyme and potentially improve its efficacy. Additionally, the bromine atom can serve as a handle for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse biological activities .
属性
IUPAC Name |
6-bromo-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-8-11(16)7-18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKLVNOONYNOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443572 | |
| Record name | 3-Bromo Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284686-21-1 | |
| Record name | 3-Bromo Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is 3-Bromo Nevirapine at inhibiting HIV reverse transcriptase compared to Nevirapine?
A1: The research indicates that 3-Bromo Nevirapine demonstrates a promising ability to inhibit HIV reverse transcriptase, albeit with slightly lower potency than Nevirapine. The IC50 value for 3-Bromo Nevirapine was determined to be 3.0 uM, while Nevirapine exhibited an IC50 of 0.5 uM. [] This suggests that 3-Bromo Nevirapine requires a higher concentration to achieve a similar level of enzyme inhibition compared to Nevirapine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


